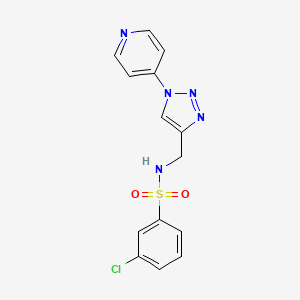

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Description

This compound belongs to the sulfonamide class of molecules, characterized by a benzenesulfonamide core linked to a 1,2,3-triazole moiety substituted with a pyridin-4-yl group. The triazole-pyridine hybrid structure suggests possible applications in antimicrobial or anticancer therapies, given the established roles of triazoles in medicinal chemistry .

Propriétés

IUPAC Name |

3-chloro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2S/c15-11-2-1-3-14(8-11)23(21,22)17-9-12-10-20(19-18-12)13-4-6-16-7-5-13/h1-8,10,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGIAYHMBQCGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the 1,2,3-triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine moiety can be introduced through a nucleophilic substitution reaction. The final step often involves the sulfonation of the aromatic ring using chlorosulfonic acid or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium azide for azide substitution, or sodium hydride for deprotonation followed by nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context and target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the triazole ring, benzenesulfonamide core, or appended aromatic systems. These variations significantly influence physicochemical properties, binding interactions, and biological activities. Below is a detailed comparison:

Substituent Effects on Antimicrobial Activity

Key Findings :

- Alkyl chains (e.g., dodecyl) improve membrane permeability, enhancing antibacterial activity .

- Halogenated benzyl groups (e.g., 2,4-dichlorobenzyl) increase antifungal potency due to stronger hydrophobic interactions with fungal enzymes .

- Pyridinyl substituents (as in the target compound) may enhance solubility and metal-binding capacity, but specific activity data are lacking in the provided evidence.

Physicochemical Properties

- Melting Points : Pyridine-containing analogs (e.g., compound 8b in ) exhibit higher melting points (189–190°C) compared to alkyl-substituted derivatives (e.g., dodecyl analog: ~100°C), suggesting stronger intermolecular interactions.

- Purity : Sulfonamide-triazole hybrids synthesized via click chemistry (e.g., compound 8b ) achieved >95% purity , comparable to methods used for the target compound.

Activité Biologique

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzenesulfonamide group linked to a pyridinyl-triazole moiety. Its structural formula is significant for its interaction with biological targets.

The biological activity of 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that play crucial roles in cell signaling and metabolism.

- Receptor Binding : It may interact with various receptors involved in cardiovascular and neurological functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.

Biological Activity Data

Here are summarized findings from various studies regarding the biological activity of the compound:

Study 1: Cardiovascular Effects

In an isolated rat heart model, the compound exhibited a notable decrease in perfusion pressure and coronary resistance compared to controls. This suggests potential therapeutic applications in managing heart conditions. The experimental design included various doses and comparisons with known sulfonamide derivatives.

Study 2: Antimicrobial Activity

Research indicated that 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide demonstrated significant antimicrobial activity against several strains of bacteria. The study employed standard microbiological methods to assess efficacy.

Q & A

Q. How can heterogeneous catalysis enhance sustainability in the synthesis process?

- Methodology :

- Supported catalysts : Use Cu nanoparticles on SiO₂ for CuAAC, enabling catalyst recycling (5 cycles, <10% yield drop) .

- Solvent-free conditions : Explore mechanochemical synthesis for sulfonamide coupling to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.